

# An In-depth Technical Guide to Benzyl (1-benzylpiperidin-4-yl)carbamate

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## Compound of Interest

Compound Name: 4-(Cbz-amino)-1-benzylpiperidine

Cat. No.: B028577

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyl (1-benzylpiperidin-4-yl)carbamate, a derivative of the versatile N-benzylpiperidine scaffold. This document details its chemical identity, physicochemical properties, synthesis protocols, and its relevance in the field of drug discovery.

## IUPAC Name and Chemical Structure

The nomenclature for the compound commonly referred to as **4-(Cbz-amino)-1-benzylpiperidine** is formally recognized under the IUPAC system as:

IUPAC Name: Benzyl (1-benzylpiperidin-4-yl)carbamate

The structure consists of a piperidine ring with a benzyl group attached to the nitrogen at position 1 and a benzyloxycarbonyl (Cbz) protected amino group at position 4.

Chemical Structure:

## Physicochemical Data

Quantitative data for the final product, benzyl (1-benzylpiperidin-4-yl)carbamate, are not readily available in common chemical databases. However, the properties of the key precursor, 1-benzylpiperidin-4-amine, are well-documented and provided below for reference. Calculated properties for the final product are also included.

Property	Benzyl (1-benzylpiperidin-4-yl)carbamate (Calculated)	1-Benzylpiperidin-4-amine (Experimental)[1]
Molecular Formula	C19H24N2O2	C12H18N2
Molecular Weight	324.41 g/mol	190.28 g/mol
Appearance	-	Liquid
Density	-	0.933 g/mL at 25 °C
Refractive Index	-	n <sub>20</sub> /D 1.543
CAS Number	Not assigned	50541-93-0

## Experimental Protocols

Detailed methodologies for the synthesis of benzyl (1-benzylpiperidin-4-yl)carbamate and its precursor are provided below. These protocols are based on established chemical transformations.

### Synthesis of 1-Benzylpiperidin-4-amine from 1-Benzyl-4-piperidone

This procedure outlines the reductive amination of 1-benzyl-4-piperidone to yield the primary amine precursor.

Materials:

- 1-Benzyl-4-piperidone
- Ammonium acetate or Ammonia in methanol
- Sodium cyanoborohydride (NaBH<sub>3</sub>CN) or Hydrogen gas and a catalyst (e.g., Raney Nickel)
- Methanol
- Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a solution of 1-benzyl-4-piperidone (1 equivalent) in methanol, add a solution of ammonia in methanol (7 N, 10 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Cool the reaction mixture to 0 °C in an ice bath.
- Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
- Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1-benzylpiperidin-4-amine. The crude product can be purified by column chromatography if necessary.

## Synthesis of Benzyl (1-benzylpiperidin-4-yl)carbamate

This protocol describes the N-protection of 1-benzylpiperidin-4-amine with a benzyloxycarbonyl (Cbz) group.

Materials:

- 1-Benzylpiperidin-4-amine
- Benzyl chloroformate (Cbz-Cl)
- Triethylamine (TEA) or another suitable non-nucleophilic base
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolve 1-benzylpiperidin-4-amine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by TLC until the starting amine is consumed.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude product, benzyl (1-benzylpiperidin-4-yl)carbamate, can be purified by flash column chromatography on silica gel or by recrystallization.

## Role in Drug Discovery and Synthesis Workflow

The N-benzylpiperidine moiety is a significant structural motif in medicinal chemistry, frequently utilized to fine-tune the physicochemical and pharmacological properties of drug candidates. Derivatives of this scaffold have been investigated for a variety of biological activities.

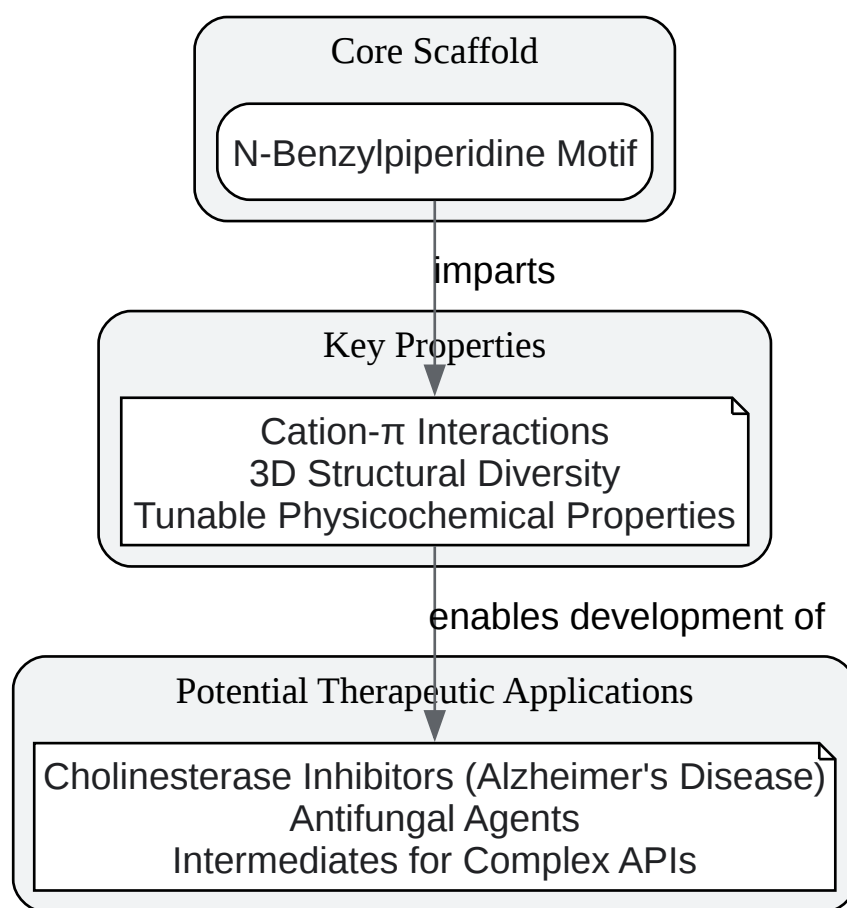
The synthesis of benzyl (1-benzylpiperidin-4-yl)carbamate is a key step in the elaboration of more complex molecules, where the Cbz-protected amine serves as a handle for further functionalization.



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### Synthetic workflow for Benzyl (1-benzylpiperidin-4-yl)carbamate.

The N-benzylpiperidine core is a privileged scaffold in drug discovery due to its structural and electronic properties. The benzyl group can engage in favorable cation- $\pi$  interactions with biological targets, while the piperidine ring provides a three-dimensional structure that can be functionalized to optimize binding and pharmacokinetic profiles.



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## References

- 1. 1-Benzyl-4-piperidylamine | C<sub>12</sub>H<sub>18</sub>N<sub>2</sub> | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]
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